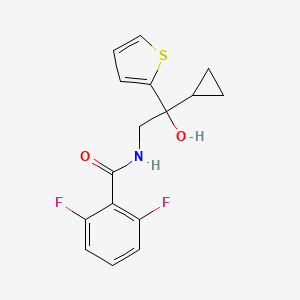

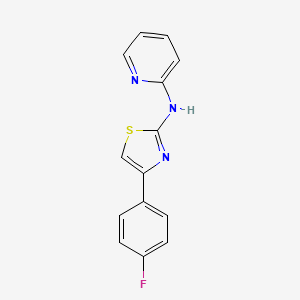

3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported in the literature1. These compounds were designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents1. However, the specific synthesis process for “3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione” is not available in the sources I found.科学的研究の応用

Synthesis and Structural Characterization

The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrates the utility of 4-(trifluoromethyl)pyrimidin-2(1H)-ones in generating Michael-like 1,4-conjugate hydrocyanation adducts. This process facilitates the creation of new trifluoromethylated analogues with potential applications in medicinal chemistry due to their unique structural features and interactions (Sukach et al., 2015).

Mechanisms of Action in Organic Synthesis

The ruthenium/TFA-catalyzed coupling of activated secondary propargylic alcohols with cyclic 1,3-diones highlights a method for furan versus pyran ring formation, depending on the ring size of the dicarbonyl compound. This methodology showcases the versatility of allyl-containing compounds in facilitating the synthesis of heterocyclic structures, which are significant in the development of pharmaceuticals and agrochemicals (Cadierno et al., 2008).

Applications in Material Science

Highly pyramidalised heteroaromatic nitrogens in discrete multinuclear silver(I) complexes assembled from bis- and tris-(diallylamino)azines underline the potential of these compounds in material science, particularly in creating complex structures with metals. These structures could be beneficial in catalysis, sensing, and as building blocks in supramolecular chemistry due to their unique coordination properties and stability (Kelemu et al., 2013).

Drug Development and Pharmacological Studies

The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors indicate the importance of these compounds in antiviral drug development. Modifications at specific positions of the pyrimidinedione core can significantly enhance antiviral activity, providing a path for the development of new therapeutic agents against HIV (Buckheit et al., 2007).

Advanced Organic Synthesis Techniques

Transition metal-free intermolecular direct oxidative C-N bond formation to polysubstituted pyrimidines using molecular oxygen as the sole oxidant showcases an eco-friendly and efficient method for synthesizing complex pyrimidine derivatives. This approach is noteworthy for its atom economy and minimal environmental impact, making it an attractive option for sustainable chemistry practices (Guo et al., 2016).

特性

IUPAC Name |

3-prop-2-enyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-2-3-13-6(14)4-5(8(9,10)11)12-7(13)15/h2,4H,1,3H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQYJWPRPXEKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=C(NC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

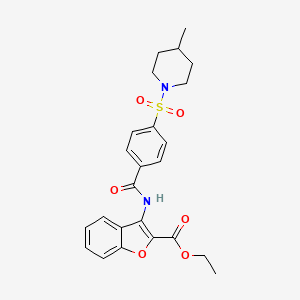

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)

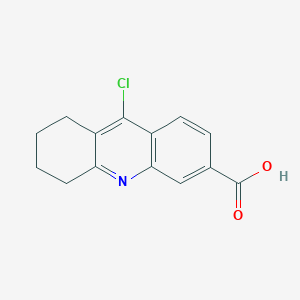

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)

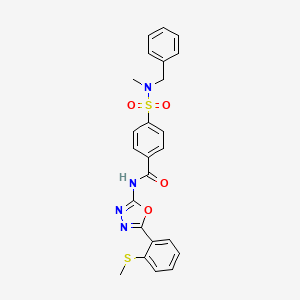

![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)

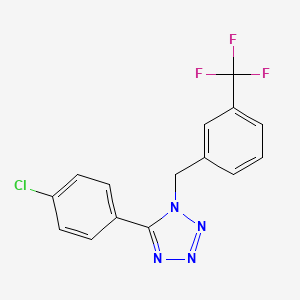

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)